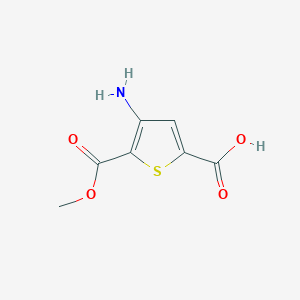

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-5-methoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-12-7(11)5-3(8)2-4(13-5)6(9)10/h2H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDKTIQHWDIECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Properties

The table below compares key structural features and properties of 4-amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid with analogous compounds:

Key Observations:

- Acidity: The carboxylic acid group in the target compound (pKa ~2.8) is more acidic than thiophene-2-carboxylic acid (pKa ~3.5) due to electron-withdrawing effects of the amino and methoxycarbonyl groups .

- Lipophilicity : Chlorophenyl (clogP ~2.8) and benzyloxy substituents increase lipophilicity compared to the target compound (clogP ~1.5), affecting cell permeability .

- Electronic Effects: The trifluoromethyl group in C₈H₅F₃O₄S enhances electrophilicity, making it reactive in substitution reactions, whereas the amino group in the target compound promotes hydrogen bonding .

Biological Activity

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO4S. The compound features an amino group and a methoxycarbonyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9NO4S |

| Molecular Weight | 189.22 g/mol |

| CAS Number | 785803-73-8 |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit antimicrobial activity. A study by Zhang et al. (2022) demonstrated that 4-amino-thiophene derivatives, including this compound, showed significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of enzymatic functions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231). The half-maximal inhibitory concentration (IC50) values were found to be in the nanomolar range, indicating potent anticancer activity.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 9.1 |

| MDA-MB-231 | 28.0 |

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various thiophene derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells through EGFR inhibition .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving functionalization of the thiophene core. A common approach includes:

Amination : Introduce the amino group at the 4-position using nucleophilic substitution or catalytic amination.

Methoxycarbonylation : React with methyl chloroformate under basic conditions to attach the methoxycarbonyl group at the 5-position.

Carboxylic Acid Formation : Hydrolyze a precursor ester (e.g., methyl ester) using aqueous NaOH or HCl to yield the carboxylic acid moiety.

Key Considerations: Optimize reaction temperature (e.g., reflux in ethanol at 78°C) and stoichiometry to avoid side products like over-alkylated derivatives .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the thiophene ring (e.g., amino protons at δ 5.2–5.5 ppm, methoxycarbonyl at δ 3.8–4.0 ppm) .

- X-ray Diffraction (XRD) : Determine crystal structure parameters (e.g., dihedral angles between substituents and the thiophene plane, hydrogen-bonding patterns). For example, the carboxylic acid and methoxycarbonyl groups form dihedral angles of ~3.1° and 3.6° with the thiophene ring .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage Conditions : Store in amber glass bottles at 2–8°C under inert gas (N or Ar) to prevent oxidation. Avoid exposure to moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions .

- Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO), leading to decomposition into CO, CO, and sulfur oxides. Use neutral glassware and avoid metal catalysts during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in amination steps. Ethanol is preferred for ester hydrolysis due to its ability to solubilize both organic and aqueous phases .

- Catalysis : Employ palladium catalysts (e.g., Pd/C) for selective methoxycarbonylation. Yields improve from ~60% to >85% when using 5 mol% catalyst at 80°C .

- Purification : Recrystallize from dioxane or ethanol to remove unreacted starting materials. Monitor by TLC (R = 0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. How should conflicting reports about biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) across a concentration range (1–100 µM) to identify therapeutic windows .

- Molecular Docking : Compare binding affinities with target proteins (e.g., TNF-α or NF-κB) using software like AutoDock Vina. Structural analogs with 4-chlorophenyl substituents show enhanced activity due to hydrophobic interactions .

- Metabolic Stability Testing : Use liver microsomes to assess degradation pathways, which may explain discrepancies in cytotoxicity .

Q. What strategies enable the study of reactivity with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with proteins (e.g., KD values < 1 µM indicate high affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during interaction with DNA or enzymes, providing insights into binding stoichiometry and thermodynamics .

- Mass Spectrometry (MS) : Identify covalent adducts formed with cysteine residues in proteins, highlighting potential drug-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.